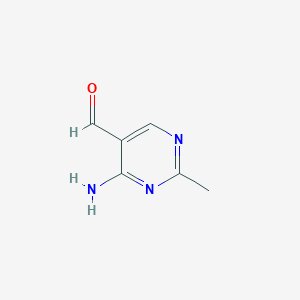

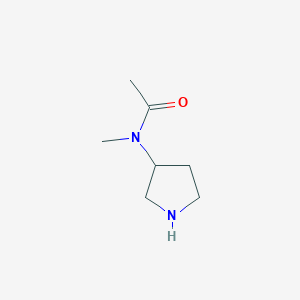

3-(N-Acetyl-N-methylamino)pyrrolidine

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of diamines with various aldehydes to form Schiff bases, as described in the first paper. The paper details the reaction of 2,3-diaminopyridine with different aldehydes to produce condensation products in different stoichiometries . The second paper discusses the synthesis of pyrrolo[3,4-c]pyridines through cyclization reactions involving pyrrole derivatives and formamide or N-methylformamide . These methods could potentially be adapted for the synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related Schiff base is determined using single-crystal X-ray diffraction in the first paper. The study reveals that the condensation occurs at the amino group at the 3-position of the pyridine ring, leading to an enaminone form in the crystalline state . This information is valuable as it provides insights into the possible structural configurations that 3-(N-Acetyl-N-methylamino)pyrrolidine could adopt.

Chemical Reactions Analysis

The reactivity of related compounds is discussed in the third paper, which describes the synthesis of highly nucleophilic pyridines. These compounds exhibit a strong affinity for electrophiles due to the presence of multiple amino groups that enhance the Lewis base character of the heterocyclic nitrogen . This suggests that 3-(N-Acetyl-N-methylamino)pyrrolidine may also exhibit significant nucleophilicity, which could influence its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-(N-Acetyl-N-methylamino)pyrrolidine, they do provide information on the properties of structurally related compounds. For instance, the crystalline structure and spectroscopic characterization of Schiff bases derived from diamines are detailed . The influence of substituents on the reactivity and composition of reaction products is also studied . These findings can be used to infer the potential properties of 3-(N-Acetyl-N-methylamino)pyrrolidine, such as its solubility, stability, and reactivity under various conditions.

Scientific Research Applications

Synthesis in Antibiotic Development

3-(N-Acetyl-N-methylamino)pyrrolidine is a crucial intermediate in the synthesis of antibiotics, particularly in the development of fluoroquinolone antibiotics targeting community-acquired respiratory tract infections and multidrug-resistant organisms. A stereoselective synthesis method has been developed for this compound, demonstrating its significant role in antibiotic research (Lall et al., 2012).

Role in Heterocyclic Compound Synthesis

The compound is involved in the synthesis of heterocyclic compounds like apomitomycin derivatives, a potential intermediate for mitomycin synthesis. This highlights its importance in creating complex heterocyclic structures used in various pharmacological applications (Kametani et al., 1980).

Antagonist for Opioid Receptors

In the study of opioid receptors, derivatives of 3-(N-Acetyl-N-methylamino)pyrrolidine have been used to develop high-affinity antagonists. These compounds show potential for treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Application in Antitumor Agents

This chemical is also a part of the structure of AG-7352, a naphthyridine antitumor agent, and is used in the synthesis of quinoline antibacterial compounds, highlighting its relevance in cancer research and antibacterial therapy (Kumar et al., 2003).

Use in Organometallic Chemistry

The compound has applications in organometallic chemistry, as seen in the formation of ruthenium complexes derived from related methylamino pyridines. Such research contributes to the understanding of metal-ligand interactions and the development of new materials (Nonoyama, 1986).

Conformational Study of Proline Analogues

3-(N-Acetyl-N-methylamino)pyrrolidine analogues are used to study the conformational preferences of proline analogues, particularly in the context of their intrinsic conformational flexibility, which is essential in protein folding and function (Flores-Ortega et al., 2007).

Synthesis of Pyrrolidines in Polar [3+2] Cycloadditions

This compound is involved in the synthesis of pyrrolidines, crucial in developing medicinal, dye, and agrochemical substances. Its role in [3+2] cycloadditions illustrates its versatility in organic synthesis (Żmigrodzka et al., 2022).

Histone Deacetylase Inhibition

Derivatives of 3-(N-Acetyl-N-methylamino)pyrrolidine have been synthesized and evaluated for their potential as histone deacetylase inhibitors, indicating their possible use in cancer therapy (Zhou et al., 2008).

Pyrrole-Imidazole Polyamide Synthesis

The compound has been used in synthesizing pyrrole-imidazole polyamides, promising candidates for gene therapy, showing the compound's relevance in advanced genetic research applications (Nagashima et al., 2009).

Safety And Hazards

The safety information for 3-(N-Acetyl-N-methylamino)pyrrolidine includes hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEKUQRWTOSZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516073 | |

| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Acetyl-N-methylamino)pyrrolidine | |

CAS RN |

79286-87-6 | |

| Record name | N-Methyl-N-3-pyrrolidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79286-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Acetyl-N-methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)